molecular formula C17H18N2O2 B11839490 3-Amino-4-(4-methoxyphenyl)-1-(p-tolyl)azetidin-2-one

3-Amino-4-(4-methoxyphenyl)-1-(p-tolyl)azetidin-2-one

Cat. No.: B11839490
M. Wt: 282.34 g/mol
InChI Key: HKRXNPCMTVJDJM-UHFFFAOYSA-N
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Description

3-Amino-4-(4-methoxyphenyl)-1-(p-tolyl)azetidin-2-one is a synthetic organic compound that belongs to the azetidinone class. Azetidinones are four-membered lactams, which are known for their biological activity and are often used as intermediates in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-(4-methoxyphenyl)-1-(p-tolyl)azetidin-2-one typically involves the cyclization of appropriate precursors. One common method is the Staudinger synthesis, which involves the reaction of an imine with a ketene. The reaction conditions often include:

    Solvent: Commonly used solvents include dichloromethane or tetrahydrofuran.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Catalysts: Lewis acids such as zinc chloride or aluminum chloride may be used to facilitate the reaction.

Industrial Production Methods

Industrial production methods for azetidinones often involve similar synthetic routes but are optimized for large-scale production. This may include continuous flow reactors and the use of more efficient catalysts to increase yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-(4-methoxyphenyl)-1-(p-tolyl)azetidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions often involve the use of strong bases or acids to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while reduction may produce primary amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: May exhibit biological activity, making it a candidate for drug development.

    Medicine: Potential use in the development of pharmaceuticals, particularly antibiotics.

    Industry: Used in the production of polymers and other materials.

Mechanism of Action

The mechanism of action of 3-Amino-4-(4-methoxyphenyl)-1-(p-tolyl)azetidin-2-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or activating specific pathways. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    Penicillin: Another azetidinone with significant antibiotic properties.

    Cephalosporins: A class of β-lactam antibiotics similar to penicillin.

    Carbapenems: Broad-spectrum antibiotics with a β-lactam ring.

Uniqueness

3-Amino-4-(4-methoxyphenyl)-1-(p-tolyl)azetidin-2-one is unique due to its specific substituents, which may confer distinct chemical and biological properties compared to other azetidinones.

Properties

Molecular Formula

C17H18N2O2

Molecular Weight

282.34 g/mol

IUPAC Name

3-amino-4-(4-methoxyphenyl)-1-(4-methylphenyl)azetidin-2-one

InChI

InChI=1S/C17H18N2O2/c1-11-3-7-13(8-4-11)19-16(15(18)17(19)20)12-5-9-14(21-2)10-6-12/h3-10,15-16H,18H2,1-2H3

InChI Key

HKRXNPCMTVJDJM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(C(C2=O)N)C3=CC=C(C=C3)OC

Origin of Product

United States

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